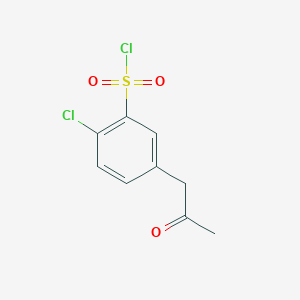

2-Chloro-5-(2-oxopropyl)benzene-1-sulfonyl chloride

Description

2-Chloro-5-(2-oxopropyl)benzene-1-sulfonyl chloride (CAS: 593960-71-5) is a sulfonyl chloride derivative characterized by a benzene ring substituted with a chlorine atom at position 2, a sulfonyl chloride (-SO₂Cl) group at position 1, and a 2-oxopropyl (-CH₂-C(O)-CH₃) moiety at position 5. This compound is produced industrially, with a purity of ≥99%, and is packaged in 25 kg cardboard drums under REACH and ISO certifications . Sulfonyl chlorides are highly reactive intermediates used in synthesizing sulfonamides, sulfonate esters, and other functionalized aromatic compounds. The 2-oxopropyl substituent introduces a ketone group, which may influence reactivity and solubility, making this compound suitable for applications in agrochemicals, polymer chemistry, or specialty organic synthesis.

Properties

IUPAC Name |

2-chloro-5-(2-oxopropyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O3S/c1-6(12)4-7-2-3-8(10)9(5-7)15(11,13)14/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOOVTTWBAKLLPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC(=C(C=C1)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10728046 | |

| Record name | 2-Chloro-5-(2-oxopropyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10728046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

593960-71-5 | |

| Record name | 2-Chloro-5-(2-oxopropyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10728046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Sulfonation and Chlorination

The most common route involves sulfonation of a substituted benzene precursor followed by chlorination.

Steps :

- Friedel-Crafts Acylation : Introduce the 2-oxopropyl group to chlorobenzene using acetyl chloride and a Lewis catalyst (e.g., AlCl₃).

- Sulfonation : Treat the acylated intermediate with chlorosulfonic acid (ClSO₃H) at 0–5°C to form the sulfonic acid.

- Chlorination : React the sulfonic acid with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to yield the sulfonyl chloride.

Key Data :

Notes :

Direct Chlorination of Pre-Functionalized Arenes

This method leverages pre-functionalized intermediates to streamline synthesis.

- Start with 5-(2-oxopropyl)-2-chlorobenzenesulfonic acid.

- React with SOCl₂ in dichloromethane (DCM) at reflux for 6 hours.

- Solvent : DCM or chloroform improves solubility.

- Catalyst : Catalytic dimethylformamide (DMF) accelerates the reaction.

Yield : 70–85% after column chromatography (SiO₂, hexane/ethyl acetate).

Multi-Step Functionalization

A patent-derived approach involves sequential functional group transformations:

- Bromination : Introduce bromine at the 5-position of 2-chlorotoluene.

- Oxidation : Convert the methyl group to a ketone using CrO₃/H₂SO₄.

- Sulfonation/Chlorination : As described in Method 1.

- Enables precise control over substituent placement.

- Compatible with electron-deficient arenes.

- Lower overall yield (~50%) due to multiple steps.

In Situ Generation for Immediate Use

For reactions where isolation is unnecessary, the sulfonyl chloride can be generated in situ:

Example :

- React 2-chloro-5-(2-oxopropyl)benzenesulfonic acid with SOCl₂ in DCM at 25°C for 2h.

- Use the crude product directly in diazo transfer or amidation reactions.

Benefits :

- Avoids purification losses.

- Ideal for large-scale workflows.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| Sulfonation/Chlorination | 68–82% | High (≥95%) | Industrial |

| Direct Chlorination | 70–85% | Moderate (requires chromatography) | Lab-scale |

| Multi-Step | ~50% | High | Limited |

| In Situ | N/A | Crude | High |

Critical Considerations

- Byproducts : Para-isomers and over-chlorinated derivatives are common; monitor via LC-MS.

- Safety : Use ice baths during exothermic steps (e.g., sulfonation).

- Storage : Stabilize the product under inert gas due to hygroscopicity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2-oxopropyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives.

Oxidation Reactions: It can be oxidized to form sulfonic acids under specific conditions.

Reduction Reactions: It can be reduced to form the corresponding sulfonyl hydrides.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Oxidizing Agents: Hydrogen peroxide and potassium permanganate are used for oxidation reactions.

Reducing Agents: Lithium aluminum hydride and sodium borohydride are used for reduction reactions.

Major Products Formed

Sulfonamide Derivatives: Formed by reaction with amines.

Sulfonate Ester Derivatives: Formed by reaction with alcohols.

Sulfonate Thioester Derivatives: Formed by reaction with thiols.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, 2-Chloro-5-(2-oxopropyl)benzene-1-sulfonyl chloride serves as a versatile building block for synthesizing biologically active compounds. Its sulfonyl chloride functional group is particularly useful for introducing sulfonamide moieties into drug candidates.

Case Studies

- Antimicrobial Agents : Research has shown that derivatives of this compound exhibit antimicrobial activity. For instance, modifications to the sulfonamide group can enhance the efficacy against resistant bacterial strains.

- Anticancer Research : Studies indicate that compounds derived from this sulfonyl chloride have potential anticancer properties, with some derivatives showing promise in inhibiting tumor growth in vitro.

Organic Synthesis

This compound is widely used as a reagent in organic synthesis due to its ability to act as a sulfonating agent. It facilitates the introduction of sulfonyl groups into various organic substrates.

Synthetic Applications

- Sulfonamide Formation : The compound is instrumental in the synthesis of sulfonamides, which are crucial in pharmaceuticals and agrochemicals.

- Functionalization of Aromatic Compounds : It allows for the selective functionalization of aromatic systems, expanding the diversity of synthetic pathways available to chemists.

Material Science

In material science, 2-Chloro-5-(2-oxopropyl)benzene-1-sulfonyl chloride is explored for its potential use in developing new materials with unique properties.

Applications

- Polymer Chemistry : The compound can be utilized to modify polymers, enhancing their thermal and mechanical properties.

- Coatings and Adhesives : Its reactivity makes it suitable for formulating specialized coatings and adhesives that require enhanced durability and resistance to environmental factors.

Summary Table of Applications

| Field | Application | Notes |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Agents | Effective against resistant strains |

| Anticancer Research | Potential inhibitors of tumor growth | |

| Organic Synthesis | Sulfonamide Formation | Key reagent for pharmaceutical synthesis |

| Functionalization of Aromatics | Expands synthetic pathways | |

| Material Science | Polymer Chemistry | Enhances thermal/mechanical properties |

| Coatings and Adhesives | Provides durability and resistance |

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2-oxopropyl)benzene-1-sulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity: The 2-oxopropyl group in the target compound introduces a ketone, which may enhance electrophilicity at the sulfonyl chloride group due to electron-withdrawing effects. This could make it more reactive in nucleophilic substitution reactions compared to the dimethylsulfamoyl derivative . Such properties are advantageous in medicinal chemistry for designing bioactive molecules . The 3-oxoisoindolinyl group in the third compound introduces steric bulk and a rigid bicyclic structure, which may hinder reactivity at the sulfonyl chloride site but enable unique binding interactions in biological systems .

Molecular Weight and Complexity :

- The dimethylsulfamoyl derivative has a higher molecular weight (318.2 g/mol) due to the additional nitrogen and sulfur atoms in its substituent. This complexity aligns with its research-focused applications, such as drug discovery .

- The target compound’s simpler structure (~268.5 g/mol) and bulk availability suggest its use in industrial processes requiring cost-effective intermediates .

Application Context: The target compound is marketed for industrial-scale synthesis (25 kg drums), whereas the dimethylsulfamoyl analogue is sold in small quantities (1g–25g) for laboratory research, reflecting divergent use cases . Limited data on the 3-oxoisoindolinyl variant precludes detailed comparisons, though its research-only designation implies exploratory applications in organic or medicinal chemistry .

Research Findings and Reactivity Insights

- Electrophilic Reactivity : Sulfonyl chlorides with electron-withdrawing substituents (e.g., -Cl, -SO₂Cl, ketones) exhibit accelerated reactivity toward nucleophiles like amines or alcohols. Both the target compound and the dimethylsulfamoyl derivative follow this trend, though steric hindrance in the latter may moderate reaction rates .

- Stability and Storage : Industrial-grade sulfonyl chlorides like the target compound require dry, cool storage conditions to prevent hydrolysis. In contrast, research-grade analogues may include stabilizers for extended shelf life .

Biological Activity

2-Chloro-5-(2-oxopropyl)benzene-1-sulfonyl chloride is a sulfonating agent that plays a significant role in organic synthesis, medicinal chemistry, and pharmaceuticals. Its biological activity is primarily linked to its ability to modify biomolecules and its applications in drug development. This article explores the biological activity of this compound, detailing its mechanisms, applications, and relevant research findings.

2-Chloro-5-(2-oxopropyl)benzene-1-sulfonyl chloride is characterized by its high reactivity, allowing it to undergo various chemical reactions such as:

- Substitution Reactions : Reacts with nucleophiles like amines, alcohols, and thiols to form sulfonamide and sulfonate derivatives.

- Oxidation Reactions : Can be oxidized to form sulfonic acids.

- Reduction Reactions : Can be reduced to form sulfonyl hydrides.

The mechanism of action involves the formation of a sulfonyl chloride intermediate that reacts with nucleophiles. The specific biological pathways affected depend on the nucleophile involved. For instance, when interacting with amines, it can lead to the formation of biologically active sulfonamides that may exhibit therapeutic effects against various diseases.

Medicinal Chemistry

In medicinal chemistry, 2-Chloro-5-(2-oxopropyl)benzene-1-sulfonyl chloride is utilized in the synthesis of pharmaceutical intermediates. Its derivatives have been studied for their potential as enzyme inhibitors, particularly in targeting proteins involved in disease processes.

Case Studies

-

ADAMTS7 Inhibition : Recent studies have shown that arylsulfonamides derived from this compound can inhibit the enzyme ADAMTS7, which is implicated in atherosclerosis. In vitro assays demonstrated that specific derivatives exhibited significant inhibitory activity against ADAMTS7 while maintaining selectivity over other ADAMTS family members (Table 1) .

Compound ADAMTS7 (Ki nM) ADAMTS5 (Ki nM) 1 50 ± 20 3.0 ± 1.1 2 380 ± 10 3.0 ± 0.6 3 40 ± 10 6.0 ± 1.0 EDV33 70 ± 10 10 ± 0.1 - Transport Inhibition Studies : Another study focused on the transport inhibition properties of halogen-substituted derivatives of S1647 (a related compound). Variations in halogen substitution patterns significantly influenced inhibitory potency against transporters relevant to cholesterol metabolism .

Research Findings

Research indicates that the biological activity of sulfonamide derivatives can be modulated through structural modifications:

- Halogen Substitution : The position and type of halogen substitutions on the aromatic rings can enhance selectivity and potency against specific biological targets.

- Synthesis of Novel Derivatives : Ongoing research continues to explore new derivatives that could provide better therapeutic profiles against diseases such as cardiovascular disorders and cancer .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 2-Chloro-5-(2-oxopropyl)benzene-1-sulfonyl chloride?

- Methodology : The compound can be synthesized via sulfonylation using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] as chlorinating agents. For example:

- React the precursor acid (e.g., 2-chloro-5-(2-oxopropyl)benzenesulfonic acid) with oxalyl chloride in dichloromethane (DCM) at 50°C, catalyzed by a drop of N,N-dimethylformamide (DMF). This method avoids side reactions like over-chlorination .

- Alternative: Use SOCl₂ in refluxing benzene or DCM, but monitor reaction time (4–12 hours) to prevent decomposition .

- Key Considerations : Purity of starting materials, anhydrous conditions, and post-reaction purification (e.g., solvent evaporation under reduced pressure or recrystallization).

Q. What spectroscopic and analytical methods are effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm the sulfonyl chloride group (-SO₂Cl) and the 2-oxopropyl substituent. For example, the sulfonyl chloride proton environment appears deshielded (~7.5–8.5 ppm in H NMR) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) or exact mass analysis (e.g., m/z 246.025 for C₉H₈Cl₂O₃S) ensures molecular formula validation .

- Infrared (IR) Spectroscopy : Peaks at ~1370 cm⁻¹ (S=O symmetric stretch) and ~1180 cm⁻¹ (S=O asymmetric stretch) confirm the sulfonyl group.

Q. What safety considerations are critical when handling this compound?

- Reactivity : The sulfonyl chloride group is moisture-sensitive and reacts violently with nucleophiles (e.g., water, amines). Use inert atmospheres (N₂/Ar) and anhydrous solvents .

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and fume hoods are mandatory. Spills should be neutralized with sodium bicarbonate .

Advanced Research Questions

Q. How can researchers address contradictions in reported synthetic yields across studies?

- Root Cause Analysis : Variability often arises from differences in reaction conditions (e.g., temperature, catalyst loading, or solvent purity). For instance, DMF-catalyzed reactions with oxalyl chloride at 50°C may yield higher purity (>95%) compared to SOCl₂-based methods due to better control over exothermic side reactions .

- Experimental Design : Use design-of-experiments (DoE) to optimize parameters like stoichiometry (1:1.2 molar ratio of acid to chlorinating agent) and solvent polarity (DCM vs. benzene).

Q. What is the reactivity of this compound with biomolecules, and how can it be leveraged in medicinal chemistry?

- Mechanistic Insight : The sulfonyl chloride group reacts with nucleophilic residues (e.g., lysine amines, cysteine thiols) in proteins, enabling covalent modification for proteomics studies. The 2-oxopropyl group may enhance solubility or target-specific interactions .

- Applications : Use as a warhead in activity-based protein profiling (ABPP) or to synthesize sulfonamide inhibitors. Compare selectivity with analogues lacking the 2-oxopropyl group .

Q. How does the compound’s stability vary under different storage conditions?

- Degradation Pathways : Hydrolysis of the sulfonyl chloride to sulfonic acid is the primary degradation route. Stability studies in DCM (anhydrous, -20°C) show >90% purity over 6 months, while aqueous solutions degrade within hours .

- Recommendations : Store under inert gas at low temperatures (-20°C) with molecular sieves. Monitor via periodic NMR or HPLC.

Q. What strategies improve regioselectivity in substitution reactions involving this compound?

- Electronic and Steric Effects : The electron-withdrawing sulfonyl chloride group directs electrophilic substitution to the para position of the benzene ring. The 2-oxopropyl group may sterically hinder reactions at the ortho position.

- Case Study : In amidation reactions, use bulky amines (e.g., tert-butylamine) to favor substitution at the sulfonyl chloride over competing reactions at the ketone .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.